3-Hydroxy Citalopram

Description

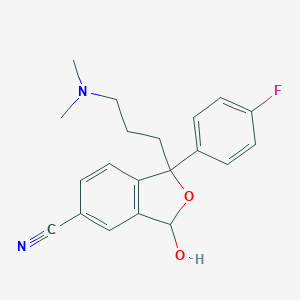

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12,19,24H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPQJFHBFOOIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116847 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411221-53-9 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411221-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411221539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 411221-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MF4568AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy Citalopram

Retrosynthetic Analysis of 3-Hydroxy Citalopram (B1669093)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 3-Hydroxy Citalopram, the analysis begins by identifying the key chemical bonds that can be formed through reliable and well-established chemical reactions.

The primary disconnections for the this compound scaffold are:

C-O bond of the dihydroisobenzofuran ring: The final step in many syntheses of citalopram and its analogs is the cyclization to form the fused ether ring. google.com Reversing this step reveals a diol precursor: 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. This intermediate is a cornerstone in the synthesis of citalopram itself. google.com

C-C bonds at the quaternary carbon (C1): The bonds connecting the central carbon to the 4-fluorophenyl ring and the dimethylaminopropyl side chain are prime candidates for disconnection. These bonds are typically formed via Grignard reactions. This suggests two key synthons: a 4-fluorophenyl anion equivalent (e.g., 4-fluorophenylmagnesium bromide) and a 3-(dimethylamino)propyl anion equivalent (e.g., 3-(dimethylamino)propylmagnesium chloride). The corresponding electrophilic partner would be a derivative of 5-cyanophthalide (B15270) or a related benzophenone.

A plausible retrosynthetic pathway, therefore, starts with the target molecule and works backward:

This compound is disconnected via the dihydroisobenzofuran ether linkage to its open-chain diol precursor.

The introduction of the hydroxyl group at the 3-position can be envisioned from the reduction of a corresponding ketone (3-Oxo Citalopram).

The entire C1-substituted fragment can be disconnected from the phthalide (B148349) ring, suggesting a Grignard addition to a 5-cyanophthalide precursor.

The 5-cyanophthalide itself can be synthesized from simpler aromatic starting materials.

This analysis provides a logical roadmap for designing a forward synthesis, starting from simple, accessible building blocks.

Proposed Synthetic Routes to this compound and its Stereoisomers

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A key intermediate would be 3-Oxo Citalopram, which can be synthesized by adapting known procedures for citalopram. The synthesis would involve the sequential addition of two different Grignard reagents—4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride—to a 5-cyanophthalide derivative. The subsequent crucial step would be the reduction of the ketone at the 3-position to yield the desired this compound.

Enantioselective Synthesis Approaches

Since the C1 and C3 positions of this compound are chiral centers, the molecule can exist as four possible stereoisomers. Enantioselective synthesis is crucial for isolating these isomers to study their individual biological activities. Several strategies can be employed:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak™) has been successfully used to separate the enantiomers of citalopram intermediates. google.com This technique could be applied to separate the diastereomers of this compound, followed by separation of the enantiomeric pairs.

Stereoselective Reduction: The conversion of a prochiral 3-Oxo Citalopram intermediate to this compound offers a key opportunity to control stereochemistry. The use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst), could selectively produce one of the four stereoisomers in excess.

Use of Chiral Starting Materials: The synthesis could begin with an enantiomerically pure starting material, carrying the chirality through the synthetic sequence. While more complex, this approach can avoid late-stage resolution steps.

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the practicality of traditional organic chemistry to achieve high selectivity and efficiency. nih.gov For this compound, enzymes could be particularly useful for stereoselective transformations:

Enzymatic Reduction: Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. researchgate.net A KRED could be employed to reduce the 3-Oxo Citalopram intermediate to a specific stereoisomer of this compound. This approach often proceeds under mild conditions and can provide very high enantiomeric excess.

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic alcohols. By selectively acylating one enantiomer of racemic this compound, the enzyme allows for the separation of the faster-reacting acylated enantiomer from the slower-reacting unacylated one.

These enzymatic methods offer a green and highly selective alternative to traditional chemical methods for producing enantiopure versions of the target compound. mdpi.com

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and purity assessment of this compound and its synthetic intermediates are accomplished using a suite of modern analytical techniques. nih.govmiami.edutandfonline.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For this compound, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 341.1. lgcstandards.com Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. Key fragments for citalopram-related structures often arise from the loss of the dimethylaminopropyl side chain (a loss of 58 Da) or water from the hydroxyl group. oup.comresearchgate.netresearchgate.net A characteristic fragment for the fluorophenyl moiety is often observed at m/z 109. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure. nih.gov ¹H NMR would confirm the presence of aromatic protons, the dimethylamino group's methyl protons, and the aliphatic protons of the side chain and dihydroisobenzofuran ring. The proton attached to the hydroxyl-bearing carbon (C3) would appear as a distinct signal.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of the synthesis. nih.gov A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and aromatic C-H bonds. miami.edu

Table 1: Key Characterization Data for this compound

| Property | Data |

|---|---|

| Molecular Formula | C₂₀H₂₁FN₂O₂ |

| Molecular Weight | 340.39 g/mol |

| Monoisotopic Mass | 340.1587 g/mol |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile |

| CAS Number | 411221-53-9 |

(Data sourced from LGC Standards and United States Biological) usbio.netlgcstandards.com

Directed Chemical Modification and Analog Design

Modifying the structure of this compound and related compounds is essential for understanding how chemical changes affect biological activity. This is the core of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Focused Synthesis

The primary biological target of citalopram is the serotonin (B10506) transporter (SERT). nih.gov SAR studies on citalopram analogs aim to understand the molecular interactions between the drug and the transporter's binding sites (both the primary S1 orthosteric site and the S2 allosteric site). nih.govnih.govebi.ac.uk

Research has shown that modifications at several positions on the citalopram scaffold can significantly impact binding affinity and selectivity: nih.gov

5-Position of the Isobenzofuran (B1246724) Ring: The cyano group at this position is important for high-affinity binding. Replacing it with other groups like halogens or amides generally alters potency. nih.gov

4'-Position of the Phenyl Ring: The fluorine atom is a key feature. Moving or replacing it often leads to a decrease in affinity.

Dimethylamino Side Chain: The length and nature of this alkylamine chain are critical for selectivity and affinity.

The introduction of a hydroxyl group at the 3-position, as in this compound, adds a polar functional group capable of forming hydrogen bonds. This new interaction potential could influence how the molecule binds within the SERT. Depending on its stereochemistry, the hydroxyl group could either form a favorable hydrogen bond with an amino acid residue in the binding pocket, potentially increasing affinity, or cause a steric clash that reduces affinity.

Systematic SAR studies involve synthesizing a series of analogs where specific features are varied. For this compound, this would involve synthesizing all four stereoisomers and evaluating their binding affinity (Ki) at SERT, as well as at other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), to determine selectivity. nih.gov

Table 2: Representative SAR Data for Citalopram Analogs at SERT

| Compound | Modification | SERT Binding Affinity (Ki, nM) |

|---|---|---|

| (S)-Citalopram | Parent Compound | ~1-2 |

| (R)-Citalopram | Enantiomer of Parent | ~30-50 |

| 5-Bromo Analog | Cyano group replaced by Bromine | ~2-5 |

| 5-Amino Analog | Cyano group replaced by Amino | ~10-20 |

(Data compiled from multiple SAR studies) nih.govclinpgx.org

This data illustrates the sensitivity of SERT binding to structural changes in the citalopram scaffold. Synthesizing and testing this compound analogs within this framework would provide valuable insights into the specific role of the 3-hydroxy group in molecular recognition at the serotonin transporter. nih.govacs.org

Prodrug Strategies and Derivatization

The hydroxyl group on the isobenzofuran ring of this compound presents a key functional group for the development of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. The primary goals of prodrug design for this compound would be to modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Esterification of the 3-hydroxy group is a common and effective strategy for creating prodrugs of hydroxylated compounds. By masking the polar hydroxyl group, an ester prodrug can exhibit increased lipophilicity, potentially leading to enhanced membrane permeability and oral bioavailability. The choice of the promoiety (the chemical group attached to the parent drug) is critical and can be tailored to achieve specific therapeutic objectives.

For instance, linking a short-chain aliphatic ester, such as an acetate (B1210297) or propionate, could lead to a prodrug that is readily cleaved by esterase enzymes present in the blood and tissues, ensuring a rapid release of the active this compound. Conversely, employing a bulkier or more sterically hindered promoiety, like a pivalate (B1233124) ester, might result in a slower rate of hydrolysis, thereby prolonging the release of the active compound and potentially extending its duration of action.

Another approach involves the use of amino acid promoieties to form amino acid ester prodrugs. These prodrugs can leverage amino acid transporters for improved absorption. Furthermore, the selection of specific amino acids can be used to target the prodrug to particular tissues where the corresponding transporters are highly expressed.

The following table outlines potential ester-based prodrugs of this compound and the rationale for their design:

Table 1: Potential Prodrugs of this compound| Prodrug Derivative | Promoieties | Rationale |

|---|---|---|

| Acetate Ester | Acetyl | Increased lipophilicity for potentially enhanced oral absorption; rapid cleavage by esterases. |

| Pivalate Ester | Pivaloyl | Steric hindrance may lead to slower hydrolysis and a more sustained release profile. |

| Amino Acid Ester | e.g., Glycine, Valine | May utilize amino acid transporters for improved absorption and targeted delivery. |

| Phosphate (B84403) Ester | Phosphate | Increased water solubility, suitable for parenteral formulations. |

Chemical derivatization is a technique used to modify a compound to enhance its analytical properties, particularly for chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The hydroxyl group of this compound can be derivatized to improve its volatility, thermal stability, and detectability.

For GC analysis, silylation is a common derivatization technique for hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the molecule, making it more amenable to GC separation and analysis.

Acylation is another widely used derivatization method. The hydroxyl group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents introduce fluorinated acyl groups, which can significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC.

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby improving its detection by UV-Vis or fluorescence detectors. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the hydroxyl group to form highly fluorescent derivatives, allowing for trace-level quantification.

The table below summarizes common derivatization strategies for the hydroxyl group of this compound:

Table 2: Derivatization Strategies for this compound| Derivatization Method | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC analysis. |

| Acylation | TFAA, PFPA | Fluoroacyl ester | Enhanced sensitivity for GC-ECD. |

| Fluorescent Labeling | Dansyl Chloride, FMOC-Cl | Fluorescent ester | Improved detection limits in HPLC with fluorescence detection. |

Pharmacological and Biological Activity of 3 Hydroxy Citalopram in Vitro and Preclinical Studies

In Vitro Receptor Binding Affinity and Selectivity

No specific data from in vitro binding studies quantifying the affinity (e.g., Kᵢ or IC₅₀ values) of 3-Hydroxy Citalopram (B1669093) for the serotonin (B10506) transporter (SERT) were found in the reviewed literature. Studies on citalopram's metabolites have primarily characterized the SERT affinity of desmethylcitalopram (B1219260), which is reported to be an active metabolite. nih.govwikipedia.org

There is no available information from preclinical studies detailing the binding affinity of 3-Hydroxy Citalopram for the norepinephrine (B1679862) transporter (NET) or the dopamine (B1211576) transporter (DAT). The selectivity profile of citalopram and its major metabolites, DCT and DDCT, is well-documented, showing high selectivity for SERT over NET and DAT, but this characterization does not extend to this compound. nih.gov

Functional Assays of Neurotransmitter Reuptake Inhibition (In Vitro)

Information regarding the potency (e.g., IC₅₀) and efficacy of this compound in functional assays of serotonin reuptake inhibition is not available. While in vitro studies have confirmed that the metabolites desmethylcitalopram and didesmethylcitalopram are significantly less potent inhibitors of serotonin reuptake than the parent drug, similar functional characterization for this compound is absent from the literature. fda.gov

Given the absence of general functional data for this compound, there is consequently no information on its stereoselective inhibition profile. The parent compound, citalopram, is a racemic mixture, and its pharmacological activity resides primarily in the S-enantiomer (escitalopram). nih.govclinpgx.org The metabolism of citalopram is also stereoselective. clinpgx.org However, how this stereoselectivity extends to the formation and activity of this compound has not been documented.

Molecular Mechanisms of Action (In Vitro and Cellular Studies)

Extensive literature searches did not yield specific in vitro or preclinical studies investigating the detailed molecular mechanisms of action of this compound. The following sections outline the areas where data is currently lacking for this specific metabolite.

Allosteric Modulation of Serotonin Transporter Function

No studies were identified that specifically investigated the allosteric modulation of the serotonin transporter (SERT) by this compound. Research on the parent compound, citalopram, has shown that its enantiomers, escitalopram (B1671245) and R-citalopram, do interact with an allosteric site on the SERT, which modulates the binding of the primary inhibitor. nih.govnih.gov However, whether this compound retains, alters, or lacks this allosteric activity has not been reported in the available scientific literature.

Intracellular Signaling Pathway Modulation

There is a lack of available research on whether this compound modulates intracellular signaling pathways. Studies on antidepressants in general investigate effects on pathways involving neurotrophic factors and various kinases, but specific data for this compound is not available. researchgate.netnih.govnih.gov

Investigation of Non-Serotonergic Mechanisms (e.g., Platelet Inhibition, CalDAG-GEFI/Rap1 Signaling, GPVI Antagonism)

No preclinical or in vitro studies were found that examined the non-serotonergic mechanisms of this compound. For the parent compound, citalopram, research has identified mechanisms of platelet inhibition that are independent of serotonin transport, involving the inhibition of CalDAG-GEFI/Rap1 signaling and competitive antagonism of the GPVI receptor. nih.gov It remains unknown if this compound shares these properties.

Enzyme Inhibition or Induction Potential

Cytochrome P450 Isozyme Inhibition/Induction

Specific data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) isozymes is not available in the current literature. The parent compound, citalopram, is known to be metabolized by several CYP enzymes, and while it is considered a weak inhibitor of some, detailed studies on its metabolite, this compound, in this regard have not been published. scilit.comnih.gov

Monoamine Oxidase (MAO) Activity

No in vitro or preclinical studies were identified that have investigated the effect of this compound on monoamine oxidase (MAO) activity. Therefore, it is unknown whether this compound has any inhibitory or other modulatory effects on MAO-A or MAO-B. nih.govpatsnap.comnih.gov

Preclinical Pharmacodynamic Studies (In Vivo Animal Models)

Neurochemical Effects on Neurotransmitter Levels (e.g., Microdialysis)

No studies utilizing techniques such as in vivo microdialysis to specifically measure the effects of this compound administration on extracellular levels of serotonin or other neurotransmitters in animal models have been identified. Research in this area has concentrated on the parent drug, citalopram, and its enantiomer, escitalopram, to characterize their impact on neurochemistry.

Receptor Occupancy Studies

There is no available data from in vivo receptor occupancy studies, such as those using positron emission tomography (PET) or other imaging techniques, to determine the binding affinity and occupancy of this compound at the serotonin transporter (SERT) or other neural receptors in preclinical models. Occupancy studies have been crucial in defining the therapeutic window for citalopram and escitalopram, confirming their high affinity for SERT.

Assessment of Serotonin Synthesis Modulation

The effect of this compound on the modulation of serotonin synthesis has not been investigated in preclinical studies. Research into how SSRIs affect serotonin synthesis has shown that chronic administration of citalopram can lead to a sustained suppression of this process in the mouse forebrain. However, whether this compound shares this property or has any impact on the enzymes involved in serotonin production, such as tryptophan hydroxylase, remains unknown.

Analytical Methodologies for 3 Hydroxy Citalopram Quantification and Stereochemical Analysis

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 3-Hydroxy Citalopram (B1669093) from complex mixtures, such as biological samples or degradation products of citalopram. The choice of chromatographic technique depends on the specific requirements of the analysis, including desired resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of citalopram and its metabolites. diva-portal.org For instance, a stability-indicating HPLC method was developed to separate citalopram from its degradation products, including a hydroxylated derivative. scielo.brscielo.br In one study, a C8 column was used with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) at a flow rate of 0.50 mL/min, allowing for the optimal resolution of the drug and its degradation products. scielo.brscielo.br The detection was performed at 240 nm. scielo.br Another HPLC method utilized a C18 column with a mobile phase of acetate buffer (pH 4.5) and acetonitrile (65:35 v/v) at a flow rate of 1.0 mL/min, also with UV detection at 240 nm. researchgate.net These methods demonstrate the versatility of HPLC in quantifying citalopram and its related compounds, forming a foundation for the analysis of 3-Hydroxy Citalopram. Chiral HPLC methods have also been established to separate the enantiomers of citalopram and its demethylated metabolites, a critical aspect for stereochemical analysis. diva-portal.org

| Parameter | Method 1 scielo.brscielo.br | Method 2 researchgate.net |

|---|---|---|

| Stationary Phase | C8 column | Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and ammonium acetate buffer (pH 4.5) | Acetate buffer (pH 4.5) and acetonitrile (65:35 v/v) |

| Flow Rate | 0.50 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | UV at 240 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for metabolite analysis. A study focusing on the metabolite profiling of citalopram utilized a UHPLC system combined with high-resolution mass spectrometry to identify and characterize its metabolites, including the novel discovery of 3-hydroxycitalopram and 3-oxocitalopram. nih.govresearchgate.net This highlights the capability of UHPLC to resolve complex mixtures and provide high-quality data for metabolite identification. nih.gov Another UHPLC method was developed for the simultaneous quantification of citalopram and its main metabolite, desmethylcitalopram (B1219260), in saliva. nih.gov This method employed a C-18 column with a mobile phase of acetonitrile and redistilled water with formic acid (pH 3.5), demonstrating the adaptability of UHPLC for various biological matrices. nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) presents an alternative separation technique for the analysis of citalopram. A CZE method was developed for the determination of citalopram in tablets using a fused silica (B1680970) capillary with a 67 mM phosphate (B84403) buffer at pH 7.0 as the background electrolyte. nih.govptfarm.pl The separation was achieved with an applied voltage of 30 kV and UV detection at 239 nm. nih.govptfarm.pl This method demonstrated good linearity and recovery for citalopram. nih.gov Another CZE method for citalopram in pharmaceutical tablets and serum utilized a 10mM borate (B1201080) buffer (pH 8.5) with 10% (v/v) methanol (B129727) as the running buffer. researchgate.net While these methods focus on the parent drug, the principles of CZE can be adapted for the analysis of its metabolites like this compound, particularly when coupled with a sensitive detection system like mass spectrometry.

Mass Spectrometry (MS) Based Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. When coupled with a chromatographic separation technique, it provides a highly specific and robust analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a standard technique for the quantification of antidepressants and their metabolites in biological fluids. longdom.org Several LC-MS methods have been reported for the determination of citalopram, which can be extended to its hydroxylated metabolites. tsijournals.com For instance, a method was developed for the quantification of 36 antidepressants, including citalopram, in human plasma or serum using LC coupled with high-resolution accurate-mass (HRAM) spectrometry. thermofisher.com This approach demonstrates the capability of LC-MS for comprehensive drug monitoring. thermofisher.com The use of an electrospray ionization source is common in these methods. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM). This technique is particularly valuable for quantifying low-level analytes in complex matrices. A turbulent flow-liquid chromatography-tandem mass spectrometric (TFC-MS/MS) method was developed for the simultaneous quantification of citalopram and other antidepressants in serum. nih.gov Another LC-MS/MS method was established for the determination of citalopram and 14 other antidepressants in meconium, a challenging biological matrix. nih.govcduhr.orgsci-hub.se In a typical LC-MS/MS setup for citalopram, the precursor to product ion transition of m/z 325.3→109.0 is monitored for quantification. longdom.org The development of such methods often involves a simple protein precipitation step for sample preparation. longdom.orgresearchgate.net

| Parameter | Method 1 longdom.org | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Sample Preparation | Protein precipitation with methanol | Protein precipitation using acetonitrile | Automated protein precipitation |

| Chromatographic Column | Gemini® C18 | Zorbax Extend C8 | PerkinElmer Brownlee SPP C-18 |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Acetonitrile-water-formic acid (60:40:0.2) | Gradient of LC-MS grade water with 0.1% Formic Acid and LC-MS grade acetonitrile with 0.1% formic acid |

| Flow Rate | 250 μL/min | 0.5 mL/min | 0.5 mL/min |

| Ionization Source | - | Electrospray ionization (positive ion mode) | - |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) |

| Monitored Transition | m/z 325.3→109.0 | m/z 325 → m/z 109 | - |

| Linearity Range | 32.4 to 973.2 ng/mL | 0.10-100 µg/L | 1.0 to 230 ng/mL |

| Lower Limit of Quantification (LLOQ) | 32.4 ng/mL | 0.10 µg/L | - |

Enantioselective Analytical Methods

The stereoselective nature of citalopram's metabolism necessitates the use of analytical methods that can distinguish between its enantiomers. nih.gov

Chiral Chromatography (e.g., Chiral Stationary Phases)

Chiral chromatography is a cornerstone technique for the separation of this compound enantiomers. This is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed for this purpose. researchgate.neteijppr.com For instance, a Chiralcel OD-H column, which is a cellulose-based CSP, has been successfully used to separate citalopram enantiomers. researchgate.netresearchgate.net Another example is the use of a Lux Cellulose-1 column, based on cellulose tris(3,5-dimethylphenylcarbamate), for the simultaneous determination of escitalopram (B1671245) and its impurities, including the R-enantiomer. mdpi.com

Supercritical fluid chromatography (SFC) has also been explored for the enantioseparation of citalopram, with polysaccharide-based chiral stationary phases like tris-(3,5-dimethylphenylcarmabate) derivatives of cellulose or amylose showing potential. researchgate.net Additionally, protein-based CSPs, such as those utilizing alpha-1-acid glycoprotein (B1211001) (AGP), have been employed for the chiral separation of citalopram. mdpi.com

An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive. For example, sulfobutylether-β-cyclodextrin has been used as a chiral mobile phase additive in reversed-phase HPLC to achieve enantiomeric separation of citalopram on an achiral column. nih.gov

Method Development for Stereoisomer Quantification

The development of methods to quantify the stereoisomers of this compound often involves optimizing several chromatographic parameters. These include the composition of the mobile phase, the type of organic modifier, the pH of the buffer, and the column temperature. nih.gov For example, a study on the chiral separation of citalopram and its demethylated metabolites utilized response surface methodology to optimize the separation. diva-portal.org

The choice of mobile phase is critical. A common mobile phase for chiral separation on a polysaccharide-based column consists of a mixture of n-hexane, an alcohol like isopropanol, and an amine such as diethylamine. researchgate.neticm.edu.pl For reversed-phase methods with a chiral mobile phase additive, the mobile phase might consist of an aqueous buffer containing the chiral additive mixed with organic solvents like methanol and acetonitrile. nih.gov

Detection is typically performed using UV or fluorescence detectors. nih.govresearchgate.net Mass spectrometry (MS) is also frequently coupled with liquid chromatography for enhanced sensitivity and selectivity, particularly in complex biological matrices. nih.govresearchgate.net

Bioanalytical Method Validation for Research Applications

For research applications, it is imperative that the analytical methods used to quantify this compound are thoroughly validated to ensure the reliability of the data. researchgate.net

Sensitivity, Linearity, Accuracy, and Precision

Method validation encompasses the assessment of several key parameters as per guidelines from regulatory bodies like the FDA. researchgate.netnih.gov

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). For citalopram and its metabolites, methods have been developed with LODs and LOQs in the low nanogram per milliliter (ng/mL) range, which is suitable for therapeutic drug monitoring and pharmacokinetic studies. scielo.brnih.govfaa.gov For instance, a densitometric TLC method reported an LOD and LOQ of 0.08 and 0.25 μg/10 μl for (R)- and (S)-citalopram, respectively. nih.gov Another HPLC method reported an LOD and LOQ of 1 µg/mL and 5 µg/mL, respectively. scielo.br

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For citalopram, linearity has been demonstrated over various concentration ranges, such as 5-500 µg/mL and 4-20 µg/mL, with high correlation coefficients (r² > 0.99). scielo.brscholarsresearchlibrary.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. wisdomlib.org For bioanalytical methods, accuracy is often expressed as percent recovery, with values between 85-115% generally being acceptable. mdpi.com Precision is typically reported as the relative standard deviation (RSD), with values less than 15% being desirable. mdpi.com Studies on citalopram have reported excellent accuracy (recoveries of 88-97% and 99-100.42%) and precision (RSD < 3%). scielo.brscholarsresearchlibrary.com

Interactive Table: Validation Parameters for Citalopram Quantification

| Parameter | Reported Range/Value | Citation |

|---|---|---|

| LOD | 0.08 µg/10 µl - 1 µg/mL | scielo.brnih.gov |

| LOQ | 0.25 µg/10 µl - 5 µg/mL | scielo.brnih.gov |

| Linearity Range | 4-500 µg/mL | scielo.brscholarsresearchlibrary.com |

| Correlation Coefficient (r²) | > 0.999 | scholarsresearchlibrary.com |

| Accuracy (% Recovery) | 88-100.42% | scielo.brscholarsresearchlibrary.com |

| Precision (% RSD) | < 3% | scielo.br |

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation)

The analysis of this compound in biological samples like plasma or serum requires an initial sample preparation step to remove interfering substances. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of citalopram and its metabolites from biological fluids. diva-portal.orgfaa.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. phenomenex.com C18 and Strata-X are examples of sorbents used for this purpose. researchgate.netphenomenex.com

Protein Precipitation: This is a simpler and faster technique where a protein-precipitating agent, such as acetonitrile, is added to the sample to denature and remove proteins. researchgate.netnih.gov This method has been successfully used for the analysis of citalopram in serum. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves the extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent. nih.gov A mixture of hexane (B92381) and isoamyl alcohol has been used for the extraction of citalopram from plasma. nih.gov

Application in In Vitro and Preclinical Study Samples

The validated analytical methods for this compound are instrumental in various research settings.

In Vitro Studies: These methods are applied to analyze samples from in vitro experiments, such as those investigating the metabolism of citalopram by liver microsomes or the interaction of its metabolites with specific receptors or transporters. researchgate.net For example, [3H]citalopram saturation binding assays have been used in hippocampal homogenates to study the serotonin (B10506) transporter (SERT). researchgate.net

Preclinical Studies: In preclinical studies involving animal models, these analytical techniques are essential for determining the pharmacokinetic profiles of citalopram and its metabolites. oup.comnih.gov This includes measuring drug concentrations in plasma, brain, and other tissues to understand its absorption, distribution, metabolism, and excretion. diva-portal.orgfaa.gov Such studies provide valuable information on how the drug behaves in a living organism before it is tested in humans. oup.comnih.gov

Structure Activity Relationship Sar Studies of Hydroxylated Citalopram Analogues

Impact of 3-Hydroxylation on SERT Binding Affinity and Selectivity

While direct studies on a "3-Hydroxy Citalopram" are absent, general principles suggest that hydroxylation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Hydroxylation often increases polarity, which can affect membrane permeability, including blood-brain barrier penetration, and can also influence interactions with target proteins like the Serotonin (B10506) Transporter (SERT) through hydrogen bonding or altered electronic distribution. For citalopram (B1669093) itself, modifications to its core structure have been extensively studied to understand their impact on SERT binding affinity and selectivity. For instance, the introduction of specific substituents on the phenyl ring or alterations in the alkylamine chain can modulate these properties. A general observation in drug design is that hydroxylation can sometimes decrease activity if it hinders crucial binding interactions or reduces lipophilicity required for target engagement or cell entry uomustansiriyah.edu.iq. However, it can also enhance binding if the hydroxyl group forms favorable interactions within the binding pocket. Without specific studies on a 3-hydroxylated citalopram analogue, its precise impact remains speculative based on general SAR principles.

Stereochemical Influences on SAR for this compound Enantiomers

Citalopram is a chiral molecule, existing as two enantiomers: (S)-citalopram and (R)-citalopram. SAR studies have unequivocally demonstrated that the therapeutic activity of citalopram resides primarily in the (S)-enantiomer, escitalopram (B1671245) wikipedia.orgresearchgate.netdiva-portal.orgmdpi.comnih.govnih.govwikipedia.org. (S)-citalopram exhibits significantly higher affinity and potency for SERT inhibition compared to its (R)-enantiomer researchgate.netmdpi.com. For example, (S)-citalopram is approximately 30-35 times more potent than (R)-citalopram in inhibiting serotonin reuptake researchgate.netmdpi.com. (R)-citalopram has been shown to have very low affinity for SERT and may even antagonize the action of (S)-citalopram, potentially through allosteric mechanisms wikipedia.orgmdpi.comnih.gov. If a "this compound" were synthesized as a racemic mixture, it is highly probable that its SAR would also exhibit significant stereoselectivity, with one enantiomer demonstrating substantially greater affinity and activity at SERT than the other. The specific hydroxyl group's position would likely influence which enantiomer is more active and the degree of enantioselectivity observed.

Design Principles for Novel Selective Compounds Based on this compound Scaffold

The SAR of citalopram and its analogues provides a foundation for designing novel selective compounds. Key design principles derived from these studies include:

Chirality: Recognizing the critical role of stereochemistry, development efforts often focus on the eutomer ((S)-enantiomer) to maximize potency and minimize off-target effects wikipedia.orgresearchgate.netmdpi.com.

Hydrophobic Interactions: The 4-fluorophenyl group and the phthalane ring system are important for hydrophobic interactions within the SERT binding pocket uomustansiriyah.edu.iqresearchgate.net. Modifications here can tune affinity and selectivity.

Hydrogen Bonding: The presence of polar groups, such as hydroxyls, can be strategically introduced to form specific hydrogen bonds with SERT residues, potentially enhancing affinity or selectivity, or conversely, reducing lipophilicity and thus CNS penetration uomustansiriyah.edu.iq.

Metabolic Stability: Understanding how structural modifications affect metabolism (e.g., demethylation) is crucial for designing compounds with optimal pharmacokinetic profiles.

If a "this compound" scaffold were to be explored, SAR studies would aim to systematically modify other parts of the molecule while retaining or altering the hydroxyl group's position and stereochemistry to optimize SERT binding affinity, selectivity over other transporters (like NET and DAT), and pharmacokinetic properties.

Computational and Theoretical Investigations of 3 Hydroxy Citalopram

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal dynamic processes such as protein-ligand binding, conformational changes, and molecular interactions in a simulated environment.

Studies involving Citalopram (B1669093) have utilized MD simulations to investigate its binding to the serotonin (B10506) transporter (SERT). These simulations help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between Citalopram and the transporter's binding site, providing insights into its mechanism of action. Additionally, MD simulations have been employed in the design of molecularly imprinted polymers (MIPs) for Citalopram detection, aiding in the optimization of monomer-template interactions within the polymerization mixture. While specific MD simulations for 3-Hydroxy Citalopram are not extensively reported, such methods could be applied to predict its conformational stability, membrane permeability, and potential interactions with biological targets or transporters.

Future Research Directions and Translational Perspectives for 3 Hydroxy Citalopram

Elucidation of Complete Metabolic Profile and Pathways

Citalopram (B1669093) undergoes extensive hepatic metabolism primarily via N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), with contributions from CYP2C19, CYP3A4, and CYP2D6 enzymes scholarsresearchlibrary.comresearchgate.netnih.govdrugbank.commdpi.comnih.gov. Other identified metabolic routes include N-oxidation and the formation of a propionic acid derivative scholarsresearchlibrary.comdrugbank.com. Hydroxylation has also been noted as a transformation pathway for citalopram and its related compounds in various contexts, including environmental degradation studies, leading to products such as "3-hydroxy citalopram N-oxide" and "this compound carboxamide" researchgate.netscielo.brscielo.brresearchgate.netresearchgate.net.

Future Research Directions:

Comprehensive Metabolite Identification: Future research should focus on the complete identification and characterization of all metabolites derived from this compound itself. This includes mapping its metabolic fate in various biological matrices (e.g., plasma, urine, liver microsomes) and identifying the specific enzymes responsible for its biotransformation.

Pathway Mapping: Detailed elucidation of the metabolic pathways involved in the formation and subsequent degradation of this compound is essential. Understanding these pathways will provide insights into its pharmacokinetic behavior and potential drug-drug interactions.

Comprehensive Pharmacological Characterization of Stereoisomers

Citalopram is a racemic compound, consisting of equal amounts of R-(-)-citalopram and S-(+)-citalopram (escitalopram) nih.govnih.govpharmgkb.orgmdpi.comijpsjournal.comresearchgate.nettg.org.auresearchgate.net. The therapeutic activity of citalopram is primarily attributed to the S-enantiomer, which is significantly more potent in inhibiting serotonin (B10506) reuptake than the R-enantiomer pharmgkb.orgmdpi.comijpsjournal.comresearchgate.netresearchgate.net. Research has already established the importance of chiral separation and analysis for citalopram and its known metabolites nih.govpharmgkb.orgdiva-portal.orgresearchgate.net.

Future Research Directions:

Stereoisomer Synthesis and Isolation: The synthesis and isolation of potential stereoisomers of this compound are critical first steps. This will enable the subsequent characterization of their individual pharmacological properties.

Enantioselective Pharmacology: Once synthesized, a comprehensive pharmacological evaluation of each stereoisomer of this compound is warranted. This should include assessing their affinity and selectivity for the serotonin transporter (SERT), as well as their potential interactions with other neurotransmitter systems and receptors. Understanding any differences in potency or efficacy between enantiomers could inform future therapeutic development.

Investigation of Potential Biological Roles and Significance (e.g., Biomarker Potential)

While the primary metabolites of citalopram are generally considered to have significantly lower pharmacological activity than the parent drug scholarsresearchlibrary.comresearchgate.netnih.govmdpi.com, emerging research in metabolomics suggests that drug metabolites can play roles in therapeutic response and may serve as biomarkers nih.govresearchgate.net. Studies have explored the impact of citalopram/escitalopram (B1671245) on broader metabolic pathways, such as tryptophan and tyrosine metabolism, and their correlation with treatment outcomes in depression nih.govresearchgate.netmdpi.com.

Future Research Directions:

Intrinsic Pharmacological Activity: Investigations should explore whether this compound possesses any intrinsic pharmacological activity, either as an SSRI itself or through other mechanisms. This could involve in vitro assays examining its effects on neurotransmitter uptake, receptor binding, and cellular signaling pathways.

Biomarker Potential: The potential of this compound to serve as a biomarker should be explored. This could include its utility in monitoring citalopram exposure, assessing metabolic status, or even indicating specific patient responses or adverse events. Establishing its presence and concentration in biological fluids could provide valuable diagnostic or prognostic information.

Development of Advanced Analytical Techniques

The accurate and sensitive quantification of drugs and their metabolites in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and biomarker research. Various analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-High Performance Liquid Chromatography (UHPLC), have been developed and validated for citalopram and its major metabolites researchgate.netpharmgkb.orgdiva-portal.orgresearchgate.netresearchgate.netfabad.org.trnih.govresearchgate.net. The identification of novel transformation products, including hydroxylated derivatives, necessitates the refinement of these techniques.

Future Research Directions:

High-Sensitivity Quantification: Development of highly sensitive and selective analytical methods, such as LC-MS/MS or UHPLC-MS/MS, is required for the accurate quantification of this compound in complex biological samples (e.g., plasma, serum, urine). These methods should possess low limits of detection (LOD) and quantification (LOQ) to enable the study of low-concentration metabolites.

Chiral Analytical Methods: For the characterization of stereoisomers, the development of enantioselective analytical techniques will be paramount. This could involve chiral chromatography (e.g., chiral HPLC, UHPSFC) or capillary electrophoresis (CE) methods capable of resolving and quantifying individual enantiomers of this compound.

Method Validation: Rigorous validation of any newly developed analytical methods according to international guidelines (e.g., ICH) is essential to ensure their accuracy, precision, specificity, linearity, and robustness for both research and potential clinical applications.

Exploration of Novel Synthetic Methodologies for Hydroxylated Derivatives

The availability of pure reference standards is crucial for analytical method development, validation, and pharmacological testing. While this compound has been identified as a degradation product or impurity and is available as a reference standard clearsynth.comsynzeal.com, efficient and scalable synthetic routes for producing it and other hydroxylated citalopram derivatives are not extensively documented.

Future Research Directions:

Efficient Synthesis Routes: Research efforts should be directed towards developing novel, efficient, and scalable synthetic methodologies for the preparation of this compound and other hydroxylated citalopram analogs. This could involve exploring regioselective hydroxylation techniques or designing multi-step synthetic pathways.

Stereoselective Synthesis: For the comprehensive pharmacological characterization of stereoisomers, the development of stereoselective synthetic routes would be highly beneficial, allowing for the targeted synthesis of individual enantiomers of this compound.

Structure-Activity Relationship Studies: The synthesized hydroxylated derivatives can serve as valuable tools for exploring structure-activity relationships (SAR) within the citalopram chemical space, potentially leading to the discovery of compounds with improved pharmacological profiles or novel therapeutic applications.

Key Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C20H21FN2O2 | diva-portal.orgresearchgate.netclearsynth.comsynzeal.com |

| Molecular Weight | ~340.39 g/mol | researchgate.netfabad.org.trclearsynth.comsynzeal.com |

| CAS Number | 411221-53-9 | fabad.org.tr |

| Synonyms | Citalopram USP Related Compound B, Citalopram EP Impurity B | clearsynth.comsynzeal.com |

| Chemical Class | SSRI derivative, Benzofuran, Nitrile, Organofluorine | researchgate.netnih.gov |

Q & A

Q. How can measurement-based care improve reproducibility in antidepressant trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.